molecular formula C21H28O3 B043065 Levonorgestrel-4beta,5-oxide CAS No. 51267-67-5

Levonorgestrel-4beta,5-oxide

Cat. No.: B043065
CAS No.: 51267-67-5
M. Wt: 328.4 g/mol
InChI Key: QAADEDKZKKRMIM-HRCFVPAISA-N
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Description

Levonorgestrel-4beta,5-oxide is a synthetic derivative of levonorgestrel, a well-known progestogen used in various contraceptive methods. This compound is characterized by the presence of an epoxide group at the 4beta,5 position, which imparts unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Levonorgestrel-4beta,5-oxide typically involves the epoxidation of levonorgestrel. This can be achieved using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain the compound in high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Levonorgestrel-4beta,5-oxide undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be further oxidized to form diols.

    Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Diols: Formed from the oxidation of the epoxide group.

    Dihydroxy Derivatives: Resulting from the reduction of the epoxide group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Levonorgestrel-4beta,5-oxide has several scientific research applications, including:

    Chemistry: Used as a model compound to study epoxide chemistry and reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and hormone receptor interactions.

    Medicine: Explored for its potential use in contraceptive formulations and hormone therapy.

    Industry: Utilized in the development of new pharmaceutical agents and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

Levonorgestrel-4beta,5-oxide exerts its effects by binding to progesterone and androgen receptors, similar to levonorgestrel. This binding inhibits the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, thereby preventing ovulation . The presence of the epoxide group may enhance its binding affinity and selectivity for these receptors, potentially leading to unique biological effects.

Comparison with Similar Compounds

    Levonorgestrel: The parent compound, widely used in contraceptives.

    Norgestrel: Another progestogen with similar uses.

    Ethinyl estradiol: Often combined with progestogens in contraceptive formulations.

Uniqueness: Levonorgestrel-4beta,5-oxide is unique due to the presence of the epoxide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(1S,2R,6R,8R,11R,12S,15R,16S)-16-ethyl-15-ethynyl-15-hydroxy-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-3-19-10-7-14-13(15(19)9-11-20(19,23)4-2)8-12-21-16(14)5-6-17(22)18(21)24-21/h2,13-16,18,23H,3,5-12H2,1H3/t13-,14+,15+,16-,18+,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAADEDKZKKRMIM-HRCFVPAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@]45[C@@H]3CCC(=O)[C@@H]4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51267-65-3, 51267-67-5
Record name Levonorgestrel-4beta,5-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051267653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levonorgestrel-4beta,5beta-epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051267675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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